EIPA

Übersicht

Beschreibung

Es wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, verschiedene zelluläre Prozesse wie Autophagie und Makropinozytose zu modulieren, häufig verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(N-Ethyl-N-isopropyl)amilorid beinhaltet die Reaktion von 3-Amino-6-chlor-5-(ethyl(isopropyl)amino)pyrazin-2-carboxamid mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Verbindung wird typischerweise durch Umsetzen der Ausgangsstoffe in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen hergestellt, gefolgt von der Reinigung durch Kristallisation oder Chromatographie .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von 5-(N-Ethyl-N-isopropyl)amilorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken, um sicherzustellen, dass das Endprodukt strengen Qualitätsstandards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Ethyl-N-isopropyl)amiloride involves the reaction of 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxamide with appropriate reagents under controlled conditions . The compound is typically prepared by reacting the starting materials in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, followed by purification through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 5-(N-Ethyl-N-isopropyl)amiloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Reaktionstypen

5-(N-Ethyl-N-isopropyl)amilorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter kontrollierten Bedingungen in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Metabolism

Recent studies have highlighted EIPA's effects on cancer cell metabolism:

- Oxidative Phosphorylation : this compound has been shown to decrease oxidative phosphorylation in cancer cells, contrary to the expected increase in glycolysis often associated with elevated intracellular pH. In experiments with pancreatic and breast cancer cells, this compound treatment resulted in a significant reduction in oxygen consumption rates without altering glycolytic activity, suggesting a complex interplay between NHE1 inhibition and mitochondrial dynamics .

- Cell Proliferation : this compound has been observed to suppress proliferation in gastric cancer cells by up-regulating p21 expression through changes in chloride ion concentration. This effect indicates potential therapeutic applications for this compound in managing cancer growth .

Inflammation Research

This compound's role extends beyond cancer; it also has applications in studying inflammation. The compound inhibits macropinocytosis, a process involved in immune responses and inflammation, offering insights into how cellular uptake mechanisms can be modulated during inflammatory conditions .

Data Table: Summary of this compound Applications

Case Study on Pancreatic Cancer Cells

In a study investigating pancreatic cancer cells, this compound was applied to assess its impact on metabolic reprogramming. The results showed that while NHE1 inhibition led to reduced oxidative phosphorylation, glycolytic activity remained stable despite increased activity of phosphofructokinase-1 at higher pH levels. This finding challenges existing paradigms regarding the metabolic behavior of cancer cells under altered pH conditions .

Case Study on Gastric Cancer Cells

Another study focused on gastric cancer cells demonstrated that this compound's inhibition of NHE1 resulted in significant alterations in cellular chloride levels, leading to the up-regulation of cell cycle regulators like p21. This effect underscores this compound's potential as a therapeutic agent in controlling tumor growth and highlights its mechanism involving ion transport modulation .

Wirkmechanismus

The mechanism of action of 5-(N-Ethyl-N-isopropyl)amiloride involves the inhibition of the sodium-hydrogen exchanger (NHE) and the transient receptor potential polycystin 3 (TRPP3) channel . By inhibiting these targets, the compound modulates various cellular processes, including ion transport, autophagy, and macropinocytosis . The molecular targets and pathways involved include the sodium-hydrogen exchanger 3 (NHE3) and the TRPP3 channel .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

5-(N-Ethyl-N-isopropyl)amilorid ist einzigartig aufgrund seiner spezifischen Hemmung sowohl des Natrium-Wasserstoff-Austauschers als auch des transienten Rezeptorpotenzial-Polycystin-3-Kanals . Diese doppelte Hemmung macht es zu einem wertvollen Werkzeug in der Forschung zu Ionentransport und zellulären Prozessen .

Biologische Aktivität

EIPA, or Ethyl Isopropyl Amiloride, is a derivative of amiloride and primarily acts as an inhibitor of the Na+/H+ exchanger (NHE) and TRPP3 channels. This compound has garnered attention in various fields, particularly in cancer metabolism and cardiac electrophysiology. The following sections provide a comprehensive overview of its biological activity, supported by research findings and data tables.

This compound inhibits the Na+/H+ exchanger (NHE1), which plays a crucial role in regulating intracellular pH (pHi) and sodium homeostasis. By inhibiting NHE1, this compound can influence various cellular processes, including:

- Intracellular pH Regulation: this compound decreases pHi, which can impact metabolic pathways in cancer cells.

- Electrophysiological Effects: It modulates cardiac myocyte responses to mechanical stretch, affecting arrhythmogenic potential.

Cancer Metabolism

A study investigating the effects of this compound on pancreatic and breast cancer cells revealed significant findings regarding its impact on oxidative phosphorylation:

- Decreased Oxygen Consumption Rate (OCR): this compound treatment resulted in a notable decrease in OCR, contradicting the expectation that lower pHi would enhance glycolysis and mitochondrial function. Instead, the study found no significant changes in glycolysis markers such as lactate production despite increased activity of phosphofructokinase-1 at higher pHi .

- Mitochondrial Dynamics: this compound treatment led to an increase in elongated mitochondrial networks, indicating enhanced mitochondrial fusion rather than fission, which is typically associated with increased metabolic activity .

Cardiac Electrophysiology

In a separate experimental study focusing on myocardial stretch, this compound demonstrated the following effects:

- Attenuation of Electrophysiological Responses: this compound significantly reduced the complexity of activation maps during myocardial stretch compared to control groups. The dominant frequency (DF) was notably lower in the this compound series, indicating less arrhythmic behavior .

- Statistical Findings:

- Baseline DF: Control series exhibited a significant increase during stretch (40.4%), while this compound showed only a 22% increase (P<.001 vs control).

- Activation maps were simpler in the this compound series, suggesting that this compound mitigates irregular electrical activity induced by mechanical stress .

Table 1: Effects of this compound on Cancer Cell Metabolism

| Measurement | Control Group | This compound Group | P-value |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | Baseline Level | Decreased | <0.01 |

| Lactate Production | Increased | No Change | >0.05 |

| Phosphofructokinase-1 Activity | Higher at pHi | Higher at pHi | <0.05 |

Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes

| Parameter | Control Series | This compound Series | P-value |

|---|---|---|---|

| Dominant Frequency (DF) | Increased by 40.4% | Increased by 22% | <0.001 |

| Activation Map Complexity | Complex Type III | Simpler Maps | <0.0001 |

| Spectral Concentration Reduction | 36% | 26% | <0.01 |

Eigenschaften

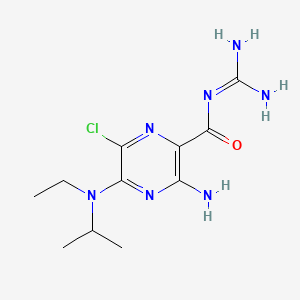

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERNBXNXJCIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151084 | |

| Record name | Ethylisopropylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-25-2 | |

| Record name | EIPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylisopropylamiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylisopropylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N-Ethyl-N-isopropyl)-amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLISOPROPYLAMILORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW50CE070T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.